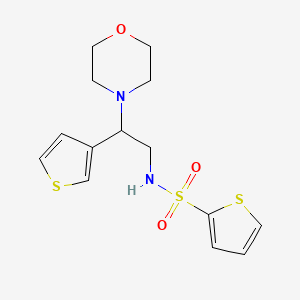

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Descripción

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a morpholine ring and thiophene moieties. Its structure comprises a thiophene-2-sulfonamide group linked to a substituted ethylamine chain containing a morpholino (tetrahydro-1,4-oxazine) group and a thiophen-3-yl substituent.

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S3/c17-22(18,14-2-1-8-21-14)15-10-13(12-3-9-20-11-12)16-4-6-19-7-5-16/h1-3,8-9,11,13,15H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWLWOYUOZVRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to achieve high yields and purity in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.

Aplicaciones Científicas De Investigación

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: sulfonamide backbone, morpholino/amine substituents, and thiophene/aryl groups. Below is a detailed analysis:

Substituent Variations on the Ethylamine Chain

*Estimated based on analogous compounds in –12.

†Calculated from hypothetical formula.

Key Observations :

- The thiophen-3-yl substituent contrasts with aryl or cyano groups (e.g., ), which may alter electronic properties and binding affinity in biological targets.

Sulfonamide Variants

Key Observations :

Research Findings and Data Gaps

- Structural Insights: The target compound’s morpholino-thiophene combination is unique among cited analogs, but biological data (e.g., IC50, solubility) are absent in available evidence.

- Activity Hypotheses: Quinolones with thiophen-3-yl ethyl groups exhibit antibacterial properties (), suggesting the target compound could be explored for similar applications.

- Data Limitations : Most analogs lack detailed pharmacological or physicochemical data (e.g., melting points, logP), highlighting the need for further experimental characterization.

Actividad Biológica

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈N₂O₂S₂

- Molecular Weight : 322.5 g/mol

- CAS Number : 946199-55-9

The biological activity of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological processes. The sulfonamide group is known to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, exhibit promising antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide | 0.22 - 0.25 | Not specified |

| Ciprofloxacin (control) | 0.5 | 1 |

The compound showed a minimum inhibitory concentration (MIC) range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

2. Anticancer Potential

Studies have also explored the anticancer potential of this compound. The mechanism involves the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting that it may serve as a lead compound in cancer therapy .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating various thiophene derivatives, N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide was found to significantly reduce biofilm formation in Staphylococcus species, outperforming traditional antibiotics like Ciprofloxacin and Ketoconazole in synergistic assays .

Case Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of thiophene derivatives on cancer cell lines, revealing that the compound inhibited cell proliferation with an IC₅₀ greater than 60 μM, indicating low toxicity while maintaining effective anticancer activity .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide:

- Antimicrobial Activity : The compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : It exhibits potential as an anticancer agent through inhibition of critical enzymes involved in DNA replication and metabolism.

- Synergistic Effects : The compound has shown synergy with existing antibiotics, enhancing their efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.